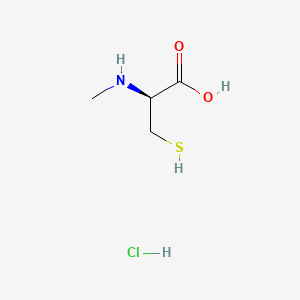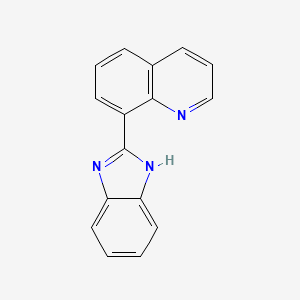![molecular formula C20H15ClF3N3O5 B13846607 Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate CAS No. 2133005-33-9](/img/structure/B13846607.png)
Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate is a complex organic compound known for its significant applications in various fields, particularly in the development of insecticides. This compound is characterized by its unique structure, which includes a chloro-substituted indeno-oxadiazine core and a trifluoromethoxyphenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indeno-Oxadiazine Core: This involves the cyclization of appropriate intermediates under controlled conditions.
Introduction of the Chloro Group: Chlorination reactions are carried out using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Trifluoromethoxyphenyl Group: This step involves the use of trifluoromethoxyphenyl isocyanate in the presence of a base to form the carbamoyl linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and carbamoyl sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can lead to alcohols or amines.
科学研究应用
Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in pest control.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Widely used in the formulation of insecticides due to its effectiveness against a broad spectrum of pests.
作用机制
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors in target organisms. The molecular targets include:
Voltage-Gated Sodium Channels: The compound binds to these channels, disrupting normal nerve function and leading to paralysis and death of pests.
Enzyme Inhibition: It inhibits key enzymes involved in metabolic pathways, further contributing to its insecticidal activity.
相似化合物的比较
Similar Compounds
Indoxacarb: A closely related compound with similar insecticidal properties.
Fipronil: Another insecticide with a different mode of action but used in similar applications.
Chlorfenapyr: Shares some structural similarities and is also used in pest control.
Uniqueness
Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate is unique due to its specific combination of functional groups, which confer high potency and selectivity in its insecticidal action. Its trifluoromethoxyphenyl group enhances its stability and effectiveness compared to other compounds.
属性
CAS 编号 |
2133005-33-9 |
|---|---|
分子式 |
C20H15ClF3N3O5 |
分子量 |
469.8 g/mol |
IUPAC 名称 |
methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate |
InChI |
InChI=1S/C20H15ClF3N3O5/c1-30-19(29)27-17-15-7-2-12(21)8-11(15)9-16(17)31-10-26(27)18(28)25-13-3-5-14(6-4-13)32-20(22,23)24/h2-8H,9-10H2,1H3,(H,25,28) |
InChI 键 |
NQFZZVJVEOJJJF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)N1C2=C(CC3=C2C=CC(=C3)Cl)OCN1C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]hexanamide](/img/structure/B13846526.png)

![(4S)-2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13846532.png)



![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;(2R)-2-hydroxy-2-phenylacetic acid](/img/structure/B13846562.png)


![endo-3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13846586.png)


![5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B13846599.png)

